5-Iodofuran-2-carboxylic acid

Description

Contextualization within Furan (B31954) Chemistry

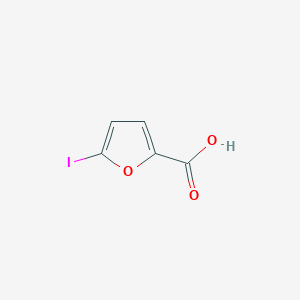

5-Iodofuran-2-carboxylic acid is an organic compound that belongs to the furan family, a class of heterocyclic aromatic compounds. smolecule.com Its structure consists of a five-membered furan ring containing an oxygen atom, with an iodine atom at the 5-position and a carboxylic acid group at the 2-position. smolecule.com This specific arrangement of functional groups makes it a notable member of the furan series.

The study of furan derivatives has a long history, with the introduction of halogens to the furan system gaining significant attention in the 20th century. smolecule.com This was largely driven by the demand for reactive intermediates in various synthetic processes. smolecule.com Iodinated furans, such as this compound, are particularly important due to the unique properties of iodine, including its polarizability and its ability to act as a good leaving group in chemical reactions. smolecule.com

Significance in Contemporary Chemical Research

In modern chemical research, this compound is recognized for its versatility as a building block in organic synthesis. The presence of both an iodine atom and a carboxylic acid group allows for a variety of chemical transformations. smolecule.com The iodine atom facilitates cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. smolecule.com The carboxylic acid group can undergo reactions such as esterification and amidation. smolecule.com

This dual reactivity makes the compound a valuable precursor for creating more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com For instance, it serves as a starting material for the synthesis of other halogenated furan derivatives that may exhibit biological activity. smolecule.com In the field of materials science, the incorporation of iodinated furan compounds into polymers is being explored to modify their electrical properties. smolecule.com

Scope and Objectives of the Research Outline

This article provides a focused overview of this compound, detailing its chemical properties and applications based on current research findings. The primary objective is to present a scientifically accurate and thorough examination of this compound, structured around its synthesis, chemical behavior, and its roles in medicinal chemistry and the development of new materials. The information is intended to be a professional and authoritative resource for researchers and chemists.

Structure

3D Structure

Properties

IUPAC Name |

5-iodofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRYIKCRRFOEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351885 | |

| Record name | 5-Iodofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18614-11-4 | |

| Record name | 5-Iodofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodofuran 2 Carboxylic Acid and Its Derivatives

Direct Electrophilic Iodination of Furan-2-carboxylic acid

The most direct method for synthesizing 5-Iodofuran-2-carboxylic acid is the electrophilic iodination of furan-2-carboxylic acid. The electron-rich nature of the furan (B31954) ring facilitates electrophilic aromatic substitution, and the directing effect of the existing carboxyl group plays a crucial role in the reaction's regioselectivity.

Reagents and Conditions for Regioselective Iodination

The iodination of furan-2-carboxylic acid proceeds via an electrophilic aromatic substitution mechanism. smolecule.com The carboxylic acid group at the C2 position deactivates the ring but directs incoming electrophiles primarily to the C5 position. This preference is due to the greater resonance stabilization of the carbocation intermediate formed during attack at the C5 position compared to the C3 position. smolecule.com

A variety of reagents and conditions have been developed to achieve this transformation. The choice of iodinating agent and reaction medium is critical for achieving high regioselectivity and yield. Common systems involve the in-situ generation of an electrophilic iodine species (I⁺).

One of the earliest reported methods involves the use of iodine (I₂) and hydrogen peroxide in an acidic environment. smolecule.com More contemporary and efficient methods utilize combinations like N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid, such as trifluoroacetic acid, which can lead to excellent yields under mild conditions. organic-chemistry.org Another effective system employs N-chlorosuccinimide (NCS) and sodium iodide in acetic acid, which can produce the desired iodo derivative in very high, even quantitative, yield. researchgate.net

The table below summarizes various reagent systems used for the iodination of electron-rich aromatic compounds, which are applicable to furan-2-carboxylic acid.

Table 1: Reagent Systems for Electrophilic Iodination

| Reagent System | Solvent | Key Features |

|---|---|---|

| I₂ / H₂O₂ | Acidic Medium | Classic method for iodination. smolecule.com |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (cat.) | Acetonitrile | Mild conditions, short reaction times. organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / NaI | Acetic Acid | High chemical yields, short reaction times. researchgate.net |

| I₂ / HIO₃ | Heat | Strong iodinating conditions. researchgate.net |

| KI / KIO₃ / H⁺ | Aqueous | Involves in-situ generation of I₂. researchgate.net |

| Fe(NTf₂)₃ / NIS | Dichloromethane | Catalyzed by a strong Lewis acid for efficient activation of NIS. acs.org |

Optimization of Reaction Yield and Purity

Optimizing the yield and purity of this compound from direct iodination requires careful control of reaction parameters. The electron-withdrawing nature of the C2-carboxylic acid group moderates the furan ring's reactivity, which enhances selectivity for the C5 position and reduces the formation of di-iodinated byproducts. smolecule.com

Key optimization factors include:

Temperature: Lower temperatures can enhance selectivity by favoring the thermodynamically more stable C5-iodinated product.

Stoichiometry: Using a slight excess of the iodinating agent can drive the reaction to completion, but a large excess may lead to side reactions.

Acid Catalyst: In methods using NIS, the choice and concentration of the acid catalyst are crucial for activating the iodinating agent without causing degradation of the starting material or product. organic-chemistry.org

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reagents. Acetonitrile and acetic acid are commonly used. organic-chemistry.orgresearchgate.net

For instance, a refined method using potassium iodide (KI) has been reported to achieve yields as high as 88.1%. smolecule.com The use of iron(III) triflimide as a catalyst for NIS activation has been shown to be highly efficient, providing single regioisomers in nearly all cases for a range of aryl compounds. acs.org

Halogen Exchange Reactions for this compound Synthesis

Halogen exchange, particularly Finkelstein-type reactions, provides an alternative route to this compound, starting from other halogenated furan precursors like the corresponding bromo or chloro derivatives.

Replacement of Bromine or Chlorine Substituents (e.g., Finkelstein-like reactions)

The classic Finkelstein reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide using a solution of sodium iodide (NaI) in acetone. wikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide from the acetone. wikipedia.org

While this reaction is most common for alkyl halides, it can be adapted for aryl halides, including halogenated furans. However, the direct substitution of halogens on an aromatic ring is more challenging than on an alkyl chain because the carbon-halogen bond has partial double-bond character. wikipedia.org Consequently, aryl chlorides and bromides are not easily substituted by iodide without catalytic activation. wikipedia.org These reactions typically require polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

Catalytic Systems for Halogen Exchange

To facilitate the challenging halogen exchange on an aromatic ring, various catalytic systems have been developed. These catalysts enhance the reactivity of the aryl halide and enable the substitution to proceed under more manageable conditions.

For these "aromatic Finkelstein reactions," copper(I) iodide (CuI) is a frequently used catalyst, often in combination with a diamine ligand. acs.orgwikipedia.org This catalytic system has proven effective for converting a variety of aryl bromides into the corresponding aryl iodides, and it tolerates a range of polar functional groups. acs.org Nickel-based catalysts, such as those using nickel bromide and tri-n-butylphosphine, have also been identified as suitable for this transformation. wikipedia.org

Table 2: Catalytic Systems for Aromatic Halogen Exchange

| Catalyst | Ligand (if applicable) | Halide Source | Solvent | Key Features |

|---|---|---|---|---|

| Copper(I) Iodide (CuI) | 1,2- or 1,3-Diamine | Sodium Iodide (NaI) | Dioxane, n-Butanol | Good for converting aryl bromides to iodides; tolerates polar groups. acs.orgwikipedia.org |

| Nickel Bromide | Tri-n-butylphosphine | Not specified | Not specified | Alternative catalytic system for aromatic Finkelstein reactions. wikipedia.org |

Multi-step Synthetic Routes

Beyond direct substitution and halogen exchange, this compound and its derivatives can be accessed through multi-step synthetic sequences. These routes offer greater control and can be advantageous when the desired starting materials for simpler routes are unavailable.

One prominent strategy involves the cyclization of acyclic precursors. For example, 2,5-disubstituted 3-iodofurans can be prepared from terminal alkynes and (Z)-β-bromoenol acetates. acs.org The process involves a palladium/copper-catalyzed cross-coupling to form a conjugated enyne acetate (B1210297), which then undergoes iodocyclization to form the iodofuran ring. acs.org A similar approach uses the iodine-mediated 5-endo-dig cyclization of 3-alkyne-1,2-diols to produce β-iodofurans, which can be further functionalized. researchgate.netresearchgate.net

Another multi-step approach is decarboxylative halogenation. nih.govacs.org This method involves a precursor where a carboxylic acid group is strategically placed at the position intended for iodination. The carboxylic acid is then removed and replaced by an iodine atom. While this may seem counterintuitive for synthesizing a carboxylic acid, it can be a powerful method for introducing iodine at a specific position that is otherwise difficult to functionalize, followed by the introduction of the C2-carboxyl group in a separate step.

Finally, palladium-catalyzed carboxylation offers a route starting from a halogenated furan. For instance, 2-iodofuran (B1589784) can be carboxylated using formyl acetate as a source of carbon monoxide, catalyzed by palladium(II) acetate with a diphenylphosphinoferrocene (B1173518) ligand. acs.org This suggests a potential two-step route starting from furan: iodination at the C5 position followed by carboxylation at the C2 position, or vice versa.

Strategies Involving Functional Group Interconversions

The creation of this compound and its derivatives often relies on the strategic manipulation of functional groups on the furan ring or its precursors.

The most prevalent method for synthesizing this compound is through the electrophilic aromatic substitution of furan-2-carboxylic acid. In this functional group interconversion, a C-H bond at the 5-position of the furan ring is replaced with a C-I bond. A common laboratory protocol involves treating furan-2-carboxylic acid with iodine (I₂) and an oxidizing agent like hydrogen peroxide in an acidic medium. The hydrogen peroxide facilitates the generation of the electrophilic iodine species (I⁺) required for the substitution. Optimal conditions have been reported using an ethanol-water solvent mixture at elevated temperatures, achieving high yields. smolecule.com

Another key strategy involves the transformation of other functional groups on the furan ring. For instance, derivatives can be accessed by starting with a related compound, such as 5-iodofuran-2-carbaldehyde. The aldehyde group in this molecule can undergo a variety of transformations, such as oxidation to the corresponding carboxylic acid or condensation reactions to form more complex structures. researchgate.net

Furthermore, the iodine atom itself serves as a versatile functional group for subsequent interconversions. Its capacity to act as a good leaving group makes it a valuable handle for introducing new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions, thereby enabling the synthesis of a wide array of derivatives. smolecule.com

| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| I₂ / H₂O₂ | Ethanol/Water (1:3 v/v) | 70 | 6 | 88.1 |

| N-Iodosuccinimide (NIS) | Acetonitrile | Room Temp. | Varies | Good |

| I₂ / KI / KIO₃ | Water | 80 | 12 | 75 |

This table presents a selection of reported conditions for the iodination of furan-2-carboxylic acid, demonstrating different approaches to the same functional group interconversion.

Stereoselective and Regioselective Approaches

While this compound itself is an achiral molecule, the principles of stereoselectivity become critical in the synthesis of its more complex, chiral derivatives. However, regioselectivity is of paramount importance in the primary synthesis of the title compound.

Regioselectivity: The iodination of furan-2-carboxylic acid is highly regioselective. The electron-withdrawing carboxylic acid group at the 2-position deactivates the furan ring towards electrophilic attack but directs incoming electrophiles preferentially to the 5-position. This preference is rooted in the electronic structure of the molecule; the carbocation intermediate formed by electrophilic attack at the 5-position is better stabilized by resonance (three resonance structures) compared to the intermediate formed from attack at the 3-position (two resonance structures). smolecule.com Computational studies have corroborated this, indicating that the activation energy for attack at the 5-position is significantly lower than at other positions on the ring. smolecule.com

For the synthesis of other regioisomers, such as 3-iodofurans, alternative strategies are required. One such approach involves the palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by an iodocyclization step. acs.orgorganic-chemistry.org This multi-step sequence allows for the controlled construction of 2,5-disubstituted 3-iodofurans, demonstrating a powerful method for achieving regiocontrol that is not possible through direct electrophilic substitution of furan-2-carboxylic acid. acs.orgorganic-chemistry.org

Stereoselectivity: In the synthesis of derivatives where a chiral center is introduced, stereoselective methods are essential. For example, the synthesis of α-glycosylated carboxylic acids, a class of molecules with significant biological relevance, requires highly diastereoselective methods. rsc.org While not applied directly to this compound in the cited literature, catalytic protocols using phenanthroline to form α-glycosylated carboxylic acids from sugar electrophiles highlight the types of stereoselective strategies that could be adapted for creating chiral derivatives. rsc.org Similarly, methods for the stereoselective synthesis of diazetidine-3-carboxylic acid derivatives from homochiral starting materials showcase advanced techniques for controlling stereochemistry in complex heterocyclic systems. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound, to minimize environmental impact.

Solvent-Free Reactions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can lead to improved safety, reduced waste, and sometimes, unique reactivity.

While the direct iodination of furan-2-carboxylic acid is often performed in a solvent, related syntheses have demonstrated the viability of solvent-free conditions. For instance, iodine-catalyzed cyclizations can be performed under solvent-free conditions. smolecule.com A notable example in furan chemistry is the carboxylation of 2-furoic acid to produce furan-2,5-dicarboxylic acid (FDCA). This reaction is conducted by heating a salt mixture of an alkali furan-2-carboxylate (B1237412) and an alkali carbonate under a CO₂ atmosphere without any solvent. rsc.org This process, which operates on a substrate closely related to the precursor of this compound, underscores the potential for developing a solvent-free iodination protocol. Additionally, microwave-assisted organic synthesis is a technique that often allows for solvent-free conditions and dramatically reduced reaction times for the creation of heterocyclic compounds. scispace.com

Environmentally Benign Reagents and Catalysts

The use of less toxic solvents and recyclable catalysts represents another major thrust in the green synthesis of this compound.

Recyclable Catalysts: To improve the sustainability and cost-effectiveness of the synthesis, researchers have focused on developing recyclable catalytic systems. For the iodination reaction, potassium iodide (KI) can be immobilized on a solid support like mesoporous silica (B1680970) (KI/MS). smolecule.com This heterogeneous catalyst facilitates the reaction and can be easily recovered from the reaction mixture by simple filtration and reused for multiple cycles without a significant drop in catalytic activity.

| Catalyst | Cycle | Yield (%) |

| KI/MS | 1 | 88 |

| KI/MS | 2 | 87 |

| KI/MS | 3 | 86 |

| KI/MS | 4 | 85 |

| KI/MS | 5 | 85 |

This interactive table demonstrates the high reusability of the immobilized KI/MS catalyst in the synthesis of this compound, highlighting a key green chemistry advantage. smolecule.com

Reactivity and Reaction Pathways of 5 Iodofuran 2 Carboxylic Acid

Substitution Reactions at the Iodine Atom

The carbon-iodine bond in 5-iodofuran-2-carboxylic acid is the primary site for synthetic transformations, enabling its use as a key building block in the synthesis of more complex molecules. smolecule.com The polarizability and leaving group potential of iodine are central to its utility in these reactions. smolecule.com

While nucleophilic acyl substitution is a common reaction for carboxylic acid derivatives, aromatic nucleophilic substitution directly on the furan (B31954) ring at the iodine-bearing carbon is less straightforward. masterorganicchemistry.comlibretexts.org Such reactions on aryl halides are often challenging and may require harsh conditions or specific activation. For instance, halogen exchange reactions, such as replacing iodine with chlorine using copper(I) chloride, can be hindered by the poor leaving group ability of the iodide ion under certain conditions and the potential for competing side reactions.

The synthesis of derivatives like 5-cyanofuran-2-carboxylic acid often proceeds through alternative pathways rather than direct nucleophilic substitution on this compound. A common documented method involves the condensation of 2-formyl-5-furancarboxylic acid with hydroxylamine (B1172632) hydrochloride, followed by dehydration with a reagent like acetic anhydride. smolecule.com This highlights that while direct substitution with nucleophiles like azide (B81097) or cyanide on this compound is a theoretical possibility, other synthetic routes are often more practical and efficient.

Table 1: Synthesis of 5-Cyanofuran-2-carboxylic acid via an Alternative Route

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-Formyl-5-furancarboxylic acid | 1. Hydroxylamine hydrochloride, Pyridine 2. Acetic anhydride | 85°C | 5-Cyanofuran-2-carboxylic acid | Not specified |

This table illustrates a common synthetic method for a cyano derivative, which does not proceed via nucleophilic substitution of the iodo-analog. smolecule.com

Metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming new bonds at the C5-position of this compound. These reactions typically involve a palladium catalyst and have become indispensable tools in modern organic synthesis for constructing complex molecular architectures. eie.gr

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound (like an aryl boronic acid) with an organic halide or triflate. libretexts.org This reaction is a cornerstone for the synthesis of biaryl compounds. The catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This methodology has been successfully applied to this compound to synthesize a variety of 5-aryl-furan-2-carboxylic acids. rsc.org

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 5-Phenylfuran-2-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 5-(4-Methoxyphenyl)furan-2-carboxylic acid |

| Pyridine-3-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 5-(Pyridin-3-yl)furan-2-carboxylic acid |

This table presents representative conditions for the Suzuki-Miyaura coupling, a powerful method for C-C bond formation. libretexts.orgresearchgate.net

The Sonogashira coupling reaction is a fundamental method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base, such as an amine. organic-chemistry.orgsioc-journal.cn This reaction allows for the introduction of alkyne functionalities onto the furan ring, producing 5-alkynylfuran-2-carboxylic acid derivatives. These products are valuable intermediates for the synthesis of more complex structures. nih.gov More recent developments have also explored decarbonylative Sonogashira coupling, where a carboxylic acid is activated in situ and coupled with an alkyne. nih.gov

Table 3: Examples of Sonogashira Coupling Reactions

| Terminal Alkyne | Catalyst System | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine (Et₃N) | THF | 5-(Phenylethynyl)furan-2-carboxylic acid |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine (DIPA) | DMF | 5-(Hex-1-yn-1-yl)furan-2-carboxylic acid |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | KF | Toluene | 5-(3-Hydroxyprop-1-yn-1-yl)furan-2-carboxylic acid |

This table showcases typical conditions for the Sonogashira coupling to form C(sp²)-C(sp) bonds. organic-chemistry.orgsioc-journal.cn

The Stille coupling is a chemical reaction that joins an organotin compound (organostannane) with an sp²-hybridized organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the stability of the organostannane reagents to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds used. organic-chemistry.org In the context of this compound, the Stille reaction provides an effective route to create new carbon-carbon bonds, for example, by coupling with vinyl or aryl stannanes. umich.edu The mechanism proceeds through a catalytic cycle similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 4: Examples of Stille Coupling Reactions

| Organostannane Reagent | Catalyst | Solvent | Product |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 5-Vinylfuran-2-carboxylic acid |

| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | DMF | 5-Phenylfuran-2-carboxylic acid |

| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ / CuI | Dioxane | 5-(Thiophen-2-yl)furan-2-carboxylic acid |

This table illustrates representative Stille coupling reactions, though the toxicity of tin reagents is a consideration. organic-chemistry.orgumich.edu

Metal-Catalyzed Cross-Coupling Reactions

Heck Coupling

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, is a powerful tool in organic synthesis. organic-chemistry.org In the context of this compound, the iodine substituent serves as a reactive handle for such transformations. While direct Heck coupling on this compound itself is not extensively documented, related reactions on similar furan derivatives provide insight into its potential reactivity.

Generally, the Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For furan derivatives, this reaction allows for the introduction of various substituents onto the furan ring. The efficiency and outcome of the Heck reaction can be influenced by factors such as the choice of catalyst, ligands, base, and solvent. organic-chemistry.orgnih.gov For instance, studies on aryl iodides have shown that palladium acetate (B1210297) in the presence of a silver salt can effectively catalyze the coupling with alkenes. nih.gov

In some cases, the Heck coupling can be accompanied by subsequent reactions. For example, when acrylic acid is used as the coupling partner, the initial Heck product can undergo esterification with an alcohol solvent to yield cinnamic acid esters. nih.gov The choice of the halide on the furan ring can also affect reactivity, with iodides generally being more reactive than bromides due to the weaker carbon-iodine bond. nih.gov

Directed C-H Activation

Directed C-H activation is a strategy that enables the functionalization of otherwise unreactive C-H bonds through the use of a directing group. researchgate.net This approach offers a powerful and atom-economical way to synthesize complex molecules. rsc.orgrsc.org In the case of furan derivatives, C-H activation has been employed to introduce aryl and other groups at specific positions on the furan ring. researchgate.netelectronicsandbooks.com

The carboxylic acid group in this compound can potentially act as a directing group, facilitating C-H activation at the adjacent C3 position. Palladium-catalyzed C-H activation has been successfully used for the arylation of furan derivatives. electronicsandbooks.com For example, the coupling of furan derivatives with aryl halides can be achieved using a palladium catalyst in the presence of a suitable ligand. electronicsandbooks.com

Furthermore, rhodium(III)-catalyzed C-H activation has been explored for the synthesis of furan and pyrrole (B145914) derivatives. nih.gov This methodology can involve the annulation of alkenyl C-H bonds with various electrophiles. nih.gov While specific examples involving this compound are not prevalent, the general principles of C-H activation on furan rings suggest its potential for selective functionalization. The presence of the iodine atom could also influence the regioselectivity of C-H activation reactions.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the furan ring is a key functional group that allows for a variety of chemical transformations.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids, typically involving their reaction with an alcohol in the presence of an acid catalyst to form an ester and water. libretexts.orgolabs.edu.in This reversible reaction's equilibrium can be shifted towards the product side by removing water or using an excess of the alcohol. libretexts.org Concentrated sulfuric acid is a common catalyst as it also acts as a dehydrating agent. scienceready.com.au

For this compound, esterification provides a straightforward method to modify the carboxylic acid moiety. smolecule.com The resulting esters can have different properties and may be useful as intermediates in further synthetic steps. The reaction conditions for esterification can vary, but often involve heating the carboxylic acid and alcohol with a catalyst. scienceready.com.au In some cases, alternative methods, such as using thionyl chloride to form the acid chloride followed by reaction with an alcohol, can be employed. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Carboxylic Acid | Alcohol | Strong Acid | Ester | libretexts.org |

| This compound | Alcohol | Acid | 5-Iodofuran-2-carboxylate ester | smolecule.com |

Amidation Reactions

Amidation involves the reaction of a carboxylic acid with an amine to form an amide. smolecule.com This is a crucial reaction in the synthesis of many biologically active molecules and materials. Direct amidation of a carboxylic acid and an amine is possible but often requires high temperatures and the removal of water. nih.gov

To facilitate amide bond formation under milder conditions, the carboxylic acid is often activated first. nih.gov One common method involves the use of coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov CDI activates the carboxylic acid, which then readily reacts with an amine to form the amide. nih.gov This approach has been used in the synthesis of various furan-2-carboxamides. nih.gov For this compound, amidation provides a route to a diverse range of amides with potential applications in medicinal chemistry. smolecule.commdpi.com

| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Reference |

| This compound | Amine | - | 5-Iodofuran-2-carboxamide | smolecule.com |

| Furan-2-carboxylic acid | t-butylcarbazate | CDI | N-Boc-furan-2-carbohydrazide | nih.gov |

Decarboxylation Reactions

Decarboxylation is the removal of a carboxyl group, typically with the elimination of carbon dioxide. youtube.com The ease of decarboxylation depends on the stability of the carbanion formed upon loss of CO2. For heteroaromatic carboxylic acids, decarboxylation can be achieved under various conditions. organic-chemistry.org

In some instances, decarboxylation can occur as a side reaction during other transformations. For example, in the synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid, competing decarboxylation can occur. arkat-usa.org Silver carbonate in the presence of acetic acid has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Palladium-catalyzed decarboxylative cross-coupling reactions have also been developed, allowing for the formation of new carbon-carbon bonds at the position of the former carboxylic acid group. acs.org While specific studies on the decarboxylation of this compound are limited, these general methods for heteroaromatic carboxylic acids suggest potential pathways for its decarboxylation.

Reduction to Alcohol or Other Functional Groups

The carboxylic acid group of this compound can be reduced to a primary alcohol, 5-iodo-2-furanmethanol. This transformation is a valuable synthetic step, as the resulting alcohol can undergo further reactions. A common method for the reduction of carboxylic acids is the use of strong reducing agents like lithium aluminum hydride (LiAlH4). google.com However, this reagent can be expensive and hazardous, particularly on a large scale. google.com

The reduction of a related compound, 5-dimethylaminomethyl-2-furancarboxylic acid methyl ester, to the corresponding alcohol has been achieved using lithium aluminum hydride. google.com This suggests that a similar approach could be applied to the ester of this compound. The resulting 5-iodo-2-furanmethanol could then serve as a precursor for other functional groups. For instance, it could be converted to the corresponding aldehyde, 5-iodofuran-2-carboxaldehyde, through oxidation.

Reactions Involving the Furan Ring

The reactivity of the furan nucleus in this compound is significantly modulated by its substituents. The electron-withdrawing nature of the carboxylic acid group and the combined inductive and resonance effects of the iodine atom dictate the outcomes of various transformations.

Oxidation Reactions of the Furan Ring

The oxidation of the furan ring, particularly in substituted derivatives, can proceed via several pathways, often leading to ring-opened products or the formation of furanones. While specific studies on the oxidation of this compound are not extensively detailed in the provided literature, general principles of furan oxidation can be applied. For instance, the oxidation of furfural, a related compound, with reagents like manganese dioxide in the presence of hydrochloric acid can lead to hydroxylated furanone structures. mdpi.com

In aqueous environments, furans react with singlet molecular oxygen (¹O₂*), and the reaction rates are highly dependent on the ring's substituents. acs.org Electron-withdrawing groups, such as the carboxylic acid in this compound, generally slow down the reaction with singlet oxygen compared to unsubstituted furan. acs.org This is attributed to the reduced electron density of the furan ring, making it less susceptible to attack by the electrophilic singlet oxygen. For example, furoic acid reacts 22 times slower than furan itself. acs.org The presence of a halogen, in addition to an aldehyde group, has been observed to decrease the rate constant for this reaction by a factor of about two compared to furfural. acs.org

Electrophilic Aromatic Substitution (other positions)

In electrophilic aromatic substitution (EAS) reactions, the furan ring is generally more reactive than benzene. pearson.com The position of substitution is determined by the stability of the cationic intermediate (sigma complex). quora.com For an unsubstituted furan, substitution is strongly favored at the 2- and 5-positions, as the intermediate is stabilized by three resonance structures. quora.com

In this compound, positions 2 and 5 are already substituted. The carboxylic acid group at position 2 is an electron-withdrawing group and generally directs incoming electrophiles to the 5-position. smolecule.com The iodine atom at position 5 also influences regioselectivity. Therefore, any further electrophilic substitution would have to occur at the less reactive 3- or 4-positions. The combined deactivating effect of both the carboxylic acid and the iodo group would likely make such substitutions challenging, requiring harsh reaction conditions. quora.com

Cycloaddition Reactions

Furan can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov The reactivity in these reactions is governed by Frontier Molecular Orbital (FMO) theory. nih.gov The presence of electron-withdrawing groups, like a carboxylic acid, on the furan ring can decrease its reactivity in normal-electron-demand Diels-Alder reactions, where the furan acts as the electron-rich HOMO component. rsc.org

However, a phenomenon known as the "halogen effect" has been observed, particularly in intramolecular Diels-Alder reactions. nih.govresearchgate.net Contrary to expectations, the introduction of an electron-withdrawing halogen atom to the furan ring can increase the rate and exergonicity of the reaction. nih.govrsc.org This effect is most profound when the halogen is at the 5-position. rsc.org The stabilization is not primarily due to FMO effects but rather to factors like positive charge stabilization in the transition state and product, as well as favorable dipolar interactions. rsc.org Therefore, this compound, despite its electron-withdrawing groups, could potentially participate in certain cycloaddition reactions, with its reactivity influenced by this halogen effect.

Comparative Reactivity Studies with Other Halogenated Furan-2-carboxylic Acids

The identity of the halogen substituent at the 5-position significantly influences the chemical behavior of furan-2-carboxylic acids through a combination of steric and electronic effects.

Steric and Electronic Effects of Halogen Substituents (e.g., F, Br, Cl)

The reactivity of halogenated furans is a result of the interplay between the halogen's inductive and resonance effects, as well as its size. rsc.org

Electronic Effects : Halogens are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic attack. This effect decreases down the group (F > Cl > Br > I). Conversely, halogens possess lone pairs that can be donated to the aromatic pi-system through resonance (+M effect), which is most effective for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon. rsc.orgresearchgate.net The ability of a halogen to stabilize a positive charge in a reaction intermediate or transition state, for example in Diels-Alder reactions, can accelerate the reaction. rsc.org

Steric Effects : The size of the halogen atom (I > Br > Cl > F) plays a crucial role. nih.gov Larger halogens can cause significant steric hindrance, which can impede the approach of reagents and influence the conformational preferences of the molecule. nih.govnih.gov In cycloaddition reactions, steric repulsions involving larger halogens like iodine can arise. nih.gov

Influence on Reaction Kinetics and Selectivity

The nature of the halogen substituent directly impacts reaction rates and the preferred outcome of chemical reactions.

Reaction Kinetics: Kinetic studies of various halogenated furans reveal significant differences. In the context of aqueous oxidation by singlet oxygen, furan derivatives containing electron-withdrawing halogens (in addition to an aldehyde group) exhibit rate constants that are roughly half that of furfural. acs.org Interestingly, a study on three different halogen-containing furans showed no statistical difference in their reaction rate constants with singlet oxygen, which was consistent with their similar Hammett constants. acs.org

In intramolecular Diels-Alder (IMDAF) reactions, halogenation of the furan ring generally increases the reaction rate compared to the non-halogenated version. rsc.org This acceleration is a known "halogen effect." nih.gov For example, a computational and synthetic study demonstrated that bromine substitution at the 3-, 4-, or 5-positions enhances the reaction rate and yield. rsc.org

Table 1: Qualitative Effect of Furan Halogenation on Intramolecular Diels-Alder Reaction Rate

| Halogen Position | Effect on Reaction Rate Compared to Unsubstituted Furan | Reference |

|---|---|---|

| 5-Bromo | Increased | rsc.org |

| 4-Bromo | Increased | rsc.org |

This table illustrates the general trend observed where halogenation on the furan ring accelerates the intramolecular cycloaddition.

Selectivity: Halogen substituents can also control the stereoselectivity of reactions by influencing the conformational preferences of the ground state and reactive intermediates. nih.gov In cycloaddition reactions, the halogen's electronic properties and steric bulk can direct the approach of the dienophile, leading to specific stereoisomers. The interplay of stabilizing electronic effects and destabilizing steric interactions ultimately determines the product distribution. rsc.org

Spectroscopic Characterization and Structural Elucidation of 5 Iodofuran 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Iodofuran-2-carboxylic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the furan (B31954) ring and the carboxylic acid group. The furan ring contains two protons in different chemical environments, leading to two separate signals.

The proton at the C3 position is anticipated to appear as a doublet, coupled to the proton at the C4 position. Similarly, the proton at the C4 position will also appear as a doublet due to coupling with the C3 proton. The presence of the electron-withdrawing carboxylic acid group at C2 and the iodine atom at C5 will influence the chemical shifts of these protons, typically causing them to resonate in the downfield region of the spectrum.

The carboxylic acid proton (-COOH) is characteristically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. pressbooks.publibretexts.org This proton is acidic and its chemical shift can be sensitive to the solvent and concentration.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 (Furan Ring) | ~7.0-7.5 | Doublet (d) |

| H4 (Furan Ring) | ~6.5-7.0 | Doublet (d) |

| -COOH (Carboxylic Acid) | >10 | Singlet (s) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected.

The carboxylic carbon (-COOH) typically appears in the downfield region of the spectrum, generally between 160 and 185 ppm. pressbooks.pub The carbon atom directly attached to the iodine atom (C5) is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine, which can lead to a more upfield resonance compared to an unsubstituted carbon. The other furan ring carbons (C2, C3, and C4) will have chemical shifts characteristic of a substituted furan ring.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (Furan Ring) | ~145-155 |

| C3 (Furan Ring) | ~110-120 |

| C4 (Furan Ring) | ~115-125 |

| C5 (Furan Ring) | ~80-90 |

| -COOH (Carboxylic Acid) | ~160-170 |

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show a cross-peak between the signals of the H3 and H4 protons, confirming their scalar coupling and adjacent positions on the furan ring.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum would reveal correlations between each proton and the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the C3 and C4 signals in the ¹³C NMR spectrum based on the assignments of the H3 and H4 protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. princeton.edu For this compound, key HMBC correlations would be expected between:

The carboxylic acid proton and the C2 and C3 carbons.

The H3 proton and the C2, C4, and C5 carbons.

The H4 proton and the C2, C3, and C5 carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid group. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgspectroscopyonline.com

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the range of 1680-1710 cm⁻¹. libretexts.org The exact position of this band can be influenced by the electronic effects of the furan ring and the iodine substituent. The IR spectrum of the closely related compound, 5-Bromofuran-2-carboxylic acid, shows a strong carbonyl absorption around 1700 cm⁻¹. nist.gov

Other characteristic vibrations, such as C-O stretching and C-H bending, would also be present in the fingerprint region of the spectrum.

Characteristic IR Absorption Bands for this compound (based on data for 5-Bromofuran-2-carboxylic acid nist.gov):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O–H stretch | 2500-3300 | Broad, Strong |

| C=O stretch | ~1700 | Strong |

| C-O stretch | ~1200-1300 | Medium |

| C-I stretch | ~500-600 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Due to the presence of iodine, a characteristic isotopic pattern would be observed for the molecular ion and any iodine-containing fragments. The primary fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). Therefore, significant fragments corresponding to [M-OH]⁺ and [M-COOH]⁺ would be expected. The loss of a carbon monoxide (CO) molecule from the [M-OH]⁺ fragment is also a common fragmentation pathway for carboxylic acids.

Molecular Ion Peak Analysis

In mass spectrometry, the molecular ion peak (M+) provides crucial information about the molecular weight of a compound. For derivatives of this compound, the analysis of this peak is fundamental. For instance, in the mass spectra of iodo-derivatives of furan-containing compounds like aflatoxins, the molecular ion peak confirms the addition of an iodine atom and another group across a double bond. nih.gov

The molecular ion of short-chain carboxylic acids is typically weak but observable. whitman.edu Aromatic acids, on the other hand, tend to show a more prominent molecular ion peak. whitman.edu For halogenated compounds, the isotopic distribution is a key feature. Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 peak like chlorine or bromine. However, its presence is confirmed by the mass of the molecular ion and its fragmentation patterns.

Table 1: Expected Molecular Ion Data for this compound

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Expected m/z of M+ Peak |

|---|---|---|---|

| This compound | C₅H₃IO₃ | 237.98 | ~238 |

Fragmentation Patterns and Iodine Presence Confirmation

The fragmentation of molecular ions in a mass spectrometer provides a fingerprint for the compound's structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (-OH), resulting in a peak at M-17, and the loss of the entire carboxyl group (-COOH), leading to a peak at M-45. whitman.edulibretexts.org The cleavage of the bond next to the carbonyl group can also form a stable acylium ion (R-CO⁺), which is often the base peak. libretexts.org

The presence of a furan ring introduces additional fragmentation pathways, such as the expulsion of carbon monoxide (CO) and a formyl radical (CHO). chempap.org In the case of this compound, the presence of iodine is confirmed by characteristic fragments. The cleavage of the C-I bond would result in a significant fragment corresponding to the furan-2-carboxylic acid radical cation or related ions. The stability of the aromatic furan ring means that the molecular ion peak for such structures is often strong. libretexts.org

Table 2: Common Fragmentation Losses in Carboxylic Acids and Furan Derivatives

| Lost Fragment | Mass Loss (amu) | Resulting Ion |

|---|---|---|

| H | 1 | [M-H]⁺ |

| OH | 17 | [M-OH]⁺ |

| H₂O | 18 | [M-H₂O]⁺ |

| CO | 28 | [M-CO]⁺ |

| CHO | 29 | [M-CHO]⁺ |

| COOH | 45 | [M-COOH]⁺ |

X-ray Crystallography

Single Crystal Diffraction for Solid-State Structure

For example, the crystal structure of 5-(hydroxymethyl)furan-2-carboxylic acid reveals a nearly planar furan ring and carboxyl group. nih.gov The crystal packing in this derivative is stabilized by O-H···O hydrogen bonding. nih.gov Similarly, in a salt of furantetracarboxylic acid, extensive hydrogen bonding networks involving the carboxylic acid groups are observed, forming complex motifs. nih.gov Studies on 5-(4-nitrophenyl)furan-2-carboxylic acid show that π-π stacking interactions between the aromatic rings also play a significant role in the crystal packing. mdpi.com It is highly probable that this compound would also exhibit a planar structure with intermolecular hydrogen bonds between the carboxylic acid groups, potentially forming dimers, and possible halogen bonding interactions involving the iodine atom.

Table 3: Crystallographic Data for an Analogous Compound: 5-(Hydroxymethyl)furan-2-carboxylic acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆O₄ |

| Crystal System | Orthorhombic |

| a (Å) | 10.838 |

| b (Å) | 7.2601 |

| c (Å) | 15.526 |

| V (ų) | 1221.7 |

| Z | 8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. Simple, unconjugated carboxylic acids typically show a weak absorption around 210 nm, which is often not useful for detailed structural analysis. libretexts.org

However, the furan ring in this compound contains a conjugated π-system. Furan and its derivatives exhibit a characteristic π→π* transition. globalresearchonline.net For the parent compound, 2-furoic acid, the absorption maximum is observed at approximately 210 nm. researchgate.net The presence of substituents on the furan ring can cause a shift in the absorption wavelength (λmax). The iodine atom at the 5-position, being a halogen, is expected to have a bathochromic (red shift) effect on the λmax due to its electron-donating resonance effect and the influence of its atomic weight, shifting the absorption to a longer wavelength compared to the unsubstituted acid.

Table 4: Typical UV Absorption Data for Furan and Carboxylic Acid Compounds

| Compound Type | Chromophore | Typical λmax (nm) | Type of Transition |

|---|---|---|---|

| Carboxylic Acid (unconjugated) | C=O | ~210 | n→π* |

| Furan | Conjugated diene | ~200-220 | π→π* |

| 2-Furoic Acid | Furan ring with COOH | ~210 | π→π* |

Computational Chemistry and Theoretical Studies of 5 Iodofuran 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely applied to predict a variety of molecular properties and has become a crucial tool in understanding the chemistry of heterocyclic compounds like 5-Iodofuran-2-carboxylic acid.

Prediction of Electronic Properties

DFT calculations can accurately predict key electronic properties that govern the behavior of this compound. These properties include the molecular dipole moment, polarizability, and the distribution of atomic charges. The presence of a highly electronegative oxygen atom within the furan (B31954) ring, another in the carboxyl group, and the large, polarizable iodine atom creates a complex electronic environment. researchgate.netcardiff.ac.uk DFT studies on similar aromatic carboxylic acids help in understanding these characteristics. researchgate.netniscpr.res.innih.gov

Calculations would reveal a significant dipole moment, indicating an uneven distribution of charge across the molecule, which influences its solubility and intermolecular interactions. The polarizability data would suggest how easily the electron cloud of the molecule can be distorted by an external electric field, a factor crucial in predicting its participation in non-covalent interactions.

| Atomic Charges | Shows the partial charge on each atom, helping to identify electrophilic and nucleophilic sites. |

Note: Specific values are not presented as they would require a dedicated computational study on this specific molecule.

Electrostatic Potential Maps for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable visual tools generated from DFT calculations that illustrate the charge distribution on the surface of a molecule. nih.gov These maps use a color spectrum to indicate electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack.

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and, to a lesser extent, the oxygen atom in the furan ring. These are the primary sites for interaction with electrophiles and for hydrogen bonding.

Positive Potential (Blue): Located around the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation.

Influence of Iodine: The iodine atom would create a region of complex potential, possibly exhibiting σ-hole characteristics (a region of positive potential on the outermost portion of the iodine atom), making it a potential site for halogen bonding.

Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, so its location and energy indicate the molecule's susceptibility to attack by electrophiles. The LUMO acts as an electron acceptor, and its properties indicate where a nucleophilic attack is most likely to occur. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap suggests that less energy is required to excite an electron, correlating with higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital/Concept | Description | Predicted Characteristics for this compound |

|---|---|---|

| HOMO | Highest energy orbital containing electrons; represents the ability to donate electrons. | Likely localized over the electron-rich furan ring system. |

| LUMO | Lowest energy orbital without electrons; represents the ability to accept electrons. | Expected to be distributed over the carboxylic acid group and the C-I bond. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A relatively small gap would indicate a molecule that is chemically reactive. |

This table is a conceptual representation based on the analysis of similar structures.

Fukui Indices for Regioselectivity

Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in the molecule when the total number of electrons is altered. faccts.de They are used to predict the regioselectivity of chemical reactions, identifying which atoms within the molecule are most reactive. nih.gov

There are three main types of Fukui functions:

fk+ : For nucleophilic attack (addition of an electron). The site with the highest value is the most likely to be attacked by a nucleophile.

fk- : For electrophilic attack (removal of an electron). The site with the highest value is the most susceptible to attack by an electrophile.

fk0 : For radical attack. The site with the highest value is the most likely to react with a radical.

For this compound, calculating Fukui indices would pinpoint the most reactive carbon atom on the furan ring for electrophilic substitution and identify the atoms most likely to engage in nucleophilic or radical reactions, providing a detailed map of the molecule's chemical selectivity. faccts.denih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, including conformational changes and interactions with their environment. nih.gov

Solvation Effects in Various Environments

MD simulations are particularly useful for studying the solvation of a molecule like this compound in different solvents. By explicitly modeling the solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane), these simulations can reveal crucial information about solute-solvent interactions. nih.gov

Key insights from MD simulations would include:

Hydrogen Bonding: The carboxylic acid group is capable of forming strong hydrogen bonds with protic solvents like water. ub.edu.ar MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds, which are critical determinants of the molecule's solubility and conformational stability.

Solvent Shell Structure: The simulations would show how solvent molecules arrange themselves around the solute, forming distinct solvation shells. The structure of these shells affects the molecule's reactivity and how it interacts with other solutes.

Conformational Preferences: The orientation of the carboxylic acid group relative to the furan ring may be influenced by the solvent environment. MD simulations can explore the conformational landscape and identify the most stable conformers in different media.

This detailed understanding of solvation is essential for predicting the compound's behavior in various chemical and biological systems.

Interactions with Biological Targets

Computational modeling, particularly molecular docking and simulation, provides valuable insights into the potential interactions of this compound with biological targets, even when direct experimental studies are limited. By analogy with computational studies on structurally related furan derivatives, it is possible to hypothesize the nature of these interactions.

For instance, studies on 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester (NACME) derivatives as inhibitors of the RNase H activity associated with HIV-1 reverse transcriptase have demonstrated the utility of in silico docking simulations. nih.gov These simulations indicated that the conserved His539 residue and two metal ions in the RNase H catalytic center are crucial for the inhibitory action. nih.gov This suggests that the furan-2-carboxylic acid scaffold can position itself within an enzyme's active site to interact with key residues and metal cofactors. The iodine atom at the 5-position of this compound, with its size and potential for halogen bonding, could further influence such interactions.

Similarly, research on furan- and thiophene-2-carbonyl amino acid derivatives as inhibitors of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) has correlated docking scores with biological activity. mdpi.com The designed structures featured a bidentate site for iron binding and a carboxylic acid group capable of forming hydrogen bonds with key amino acid residues like Lys214 and Tyr145. mdpi.com This highlights the importance of the carboxylic acid moiety in anchoring the molecule within the active site through hydrogen bonding.

Furthermore, computational studies on furan-based inhibitors of the SARS-CoV-2 main protease have revealed that the furan ring can be deeply buried in a specific pocket (the S2 site) of the enzyme, engaging in π-π stacking interactions with histidine residues. nih.gov

Based on these analogous systems, a hypothetical interaction model for this compound with a target enzyme could involve:

The carboxylic acid group forming key hydrogen bonds with polar or charged amino acid residues.

The furan ring's oxygen atom acting as a hydrogen bond acceptor.

The furan ring itself participating in hydrophobic or π-stacking interactions.

The iodine atom at the 5-position potentially forming halogen bonds, which are increasingly recognized for their role in ligand-protein interactions, or contributing to hydrophobic interactions.

These computational predictions, while based on related structures, provide a rational basis for the future experimental investigation of the biological activities of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While no specific QSAR models for this compound have been published, the principles of QSAR can be applied to understand how its structural features might influence its biological effects, drawing on studies of other heterocyclic compounds. pleiades.onlinemdpi.comd-nb.info

A QSAR model for a series of furan-2-carboxylic acid derivatives would typically involve the calculation of various molecular descriptors, which are numerical representations of the compounds' physicochemical properties. These descriptors can be categorized as electronic, steric, hydrophobic, and topological, among others.

Key Structural Features and Their Potential Impact on Activity:

The Carboxylic Acid Group: This group is a potent hydrogen bond donor and acceptor, and its presence is often crucial for interaction with biological targets, as seen in the FIH-1 inhibitors. mdpi.com Its acidity (pKa) is a critical descriptor, as the ionization state of the molecule at physiological pH will determine its ability to cross membranes and interact with target sites.

The Iodine Atom at the 5-Position: The substituent at the 5-position is a major point of variation in QSAR studies. The iodine atom in this compound contributes several important properties:

Steric Effects: The size of the iodine atom (van der Waals radius) will influence how the molecule fits into a binding pocket.

Electronic Effects: Iodine is an electronegative atom that can withdraw electron density from the furan ring, affecting its reactivity and interaction with electron-rich or electron-poor regions of a target.

Hydrophobicity: The presence of the iodine atom increases the lipophilicity of the molecule, which can be quantified by the partition coefficient (logP). This is a critical parameter in QSAR models as it affects absorption, distribution, metabolism, and excretion (ADME) properties.

Halogen Bonding: The iodine atom can act as a halogen bond donor, a specific non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a biological target.

A hypothetical QSAR equation for a series of 5-substituted-furan-2-carboxylic acids might take the general form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors could include parameters like those in the table below.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Hammett constant (σ), Atomic charges | Modulates binding to polar residues, reaction rates |

| Steric | van der Waals radius, Molar refractivity | Governs fit within a binding site |

| Hydrophobic | Partition coefficient (logP) | Affects membrane permeability and transport |

| Topological | Molecular connectivity indices | Encodes information about branching and shape |

By analyzing a series of related compounds, a QSAR model could predict the activity of new derivatives, guiding the synthesis of more potent and selective molecules.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates that are often difficult to observe experimentally. smu.edu While comprehensive mechanistic studies on this compound are not widely published, computational methods can be used to understand its formation and subsequent reactions.

One of the key reactions involving this compound is its synthesis via the iodination of furan-2-carboxylic acid. Computational studies can model this electrophilic aromatic substitution reaction. The mechanism involves the attack of an electrophilic iodine species on the electron-rich furan ring. Theoretical calculations can help determine the preferred site of attack. For furan-2-carboxylic acid, the carboxylic acid group directs incoming electrophiles. Computational analysis would likely confirm that attack at the 5-position is favored over the 3-position due to the greater resonance stabilization of the resulting intermediate carbocation (the sigma complex). smolecule.com

Density Functional Theory (DFT) is a common computational method for studying reaction mechanisms. dntb.gov.uanih.govscispace.com A DFT study of a reaction involving this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species. smu.edu

For example, in a hypothetical reaction such as the esterification of this compound, computational methods could be used to compare different possible mechanisms (e.g., acid-catalyzed vs. base-catalyzed) and determine the activation energies for each step, thereby predicting the most likely reaction pathway.

Similarly, for reactions where this compound acts as a precursor, such as in palladium-catalyzed cross-coupling reactions, computational studies can shed light on the mechanism of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. The electronic and steric properties of the iodo-furan substrate would be critical inputs for such models.

Applications of 5 Iodofuran 2 Carboxylic Acid in Organic Synthesis

As a Building Block for Complex Heterocyclic Compounds

The primary utility of 5-iodofuran-2-carboxylic acid in organic synthesis is its role as a foundational building block for constructing more intricate heterocyclic systems. smolecule.com The furan (B31954) nucleus itself is a core component of numerous pharmaceuticals and biologically active compounds. cardiff.ac.uk The presence of the iodine atom at the 5-position and the carboxylic acid at the 2-position offers strategic advantages for synthetic chemists.

The iodine atom is particularly significant due to its ability to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. smolecule.com As a halogen, it serves as a useful "synthetic handle" for further molecular elaboration. cardiff.ac.uk It is an excellent leaving group and is readily employed in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of diverse aryl, alkyl, and alkynyl substituents at the 5-position of the furan ring, thereby enabling the assembly of complex molecules. For instance, palladium-catalyzed coupling reactions utilizing aryl-halogen bonds are a cornerstone of modern organic synthesis, making iodinated heterocycles like this compound extremely valuable intermediates. cardiff.ac.ukderpharmachemica.com

Simultaneously, the carboxylic acid group can undergo standard transformations such as esterification and amidation, or it can be reduced or otherwise converted to other functional groups. smolecule.com This allows for the extension of the molecular framework from the 2-position. The ability to selectively manipulate either the iodo or the carboxylic acid group, or to use them in sequential reactions, provides chemists with a powerful and flexible strategy for synthesizing complex, multi-substituted heterocyclic compounds that would be difficult to access through other means. cardiff.ac.ukbeilstein-journals.org

Precursor for Bioactive Molecules

This compound is a subject of significant interest in medicinal chemistry, where it functions as a key precursor for molecules with potential biological activity. smolecule.com The furan ring is a structural motif found in many natural products and pharmaceuticals, and the introduction of a halogen atom like iodine can significantly influence a molecule's physicochemical properties and biological activity. smolecule.comcardiff.ac.uk

Research has demonstrated its use as a starting material for the synthesis of various halogenated furan derivatives that are evaluated for their therapeutic potential. smolecule.com A specific example of its application is in the synthesis of derivatives like pyridine-2-carboxylic acid (5-iodo-furan-2-ylmethylene)hydrazide, which has been identified among other bioactive compounds in scientific studies. researchgate.net This highlights a common strategy in drug discovery where the furan-2-carboxylic acid scaffold is derivatized—in this case, forming a hydrazide—to create novel chemical entities for biological screening.

The unique chemical reactivity of this compound allows it to be incorporated into larger, more complex structures designed to interact with biological targets. smolecule.com The iodine atom can be used as a handle for coupling reactions to build out the molecule, while the carboxylic acid can be converted into an amide, ester, or other functional group to mimic peptide bonds or to improve properties like cell permeability and metabolic stability.

Synthesis of Polyfunctionalized Heterocyclic Compounds

The synthesis of polyfunctionalized heterocycles—molecules bearing multiple, distinct functional groups—is a central goal of modern organic chemistry, and this compound is an ideal starting point for this purpose. beilstein-journals.org The term "polyfunctionalized" refers to a compound that possesses several reactive sites, allowing for diverse and sequential chemical modifications.

The iodine atom on the furan ring is a key feature that facilitates polyfunctionalization. It is a highly effective synthetic handle for introducing a wide array of substituents through well-established methodologies like halogen-metal exchange followed by quenching with an electrophile, or through various palladium-catalyzed cross-coupling reactions. cardiff.ac.uk This allows for the selective introduction of a second, third, or even fourth substituent onto the furan core. For example, synthetic routes have been developed to produce 2,5-disubstituted 3-iodofurans and 2,3,5-trisubstituted furans, where the iodine atom serves as a linchpin for building molecular complexity. derpharmachemica.comacs.org

The carboxylic acid group provides another point of diversification. It can be readily converted to other functional groups, or it can direct reactions to adjacent positions on the ring. The combination of these two groups on a single, simple heterocyclic core makes this compound a powerful tool for generating libraries of complex and diverse molecules for applications in materials science and medicinal chemistry. smolecule.combeilstein-journals.org

Table 1: Synthetic Transformations of this compound for Polyfunctionalization

| Functional Group | Reaction Type | Reagents/Catalysts | Resulting Functionality/Structure |

| 5-Iodo | Suzuki Coupling | Pd Catalyst, Boronic Acid | 5-Aryl or 5-Alkyl Furan |

| 5-Iodo | Sonogashira Coupling | Pd/Cu Catalysts, Terminal Alkyne | 5-Alkynyl Furan |

| 5-Iodo | Halogen-Metal Exchange | Organolithium Reagent | Lithiated Furan Intermediate |

| 2-Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Furan-2-carboxylate (B1237412) Ester |

| 2-Carboxylic Acid | Amidation | Amine, Coupling Agent | Furan-2-carboxamide |

| 2-Carboxylic Acid | Reduction | Reducing Agent (e.g., LAH) | (5-Iodofuran-2-yl)methanol |

Derivatization for Enhanced Reactivity or Specific Properties

Derivatization is the process of chemically modifying a compound to enhance its reactivity for subsequent steps or to endow it with specific properties. researchgate.net this compound is frequently derivatized to facilitate its use in synthesis. smolecule.com

The iodine atom itself enhances the reactivity of the furan ring compared to its non-halogenated counterparts, particularly in metal-catalyzed coupling reactions. smolecule.com However, the carboxylic acid group is often the site of derivatization. While it can participate in reactions directly, its acidity can sometimes interfere with certain reaction conditions, such as those involving organometallic reagents. caltech.edu

Common derivatization strategies include:

Esterification: Converting the carboxylic acid to an ester, such as a methyl or ethyl ester. This protects the acidic proton and can improve the solubility of the compound in organic solvents. The ester can be easily hydrolyzed back to the carboxylic acid at a later stage if needed. smolecule.com

Amidation: Reacting the carboxylic acid with an amine to form a stable amide bond. This is a key transformation for building peptide-like structures or for introducing specific directing groups that can control the regioselectivity of subsequent reactions on the furan ring. smolecule.com

Conversion to an Acid Chloride: Transforming the carboxylic acid into the more reactive acid chloride allows for efficient acylation reactions with a wide range of nucleophiles.

Activation for Coupling: In peptide synthesis and related coupling reactions, the carboxylic acid is often activated in situ using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) to form a highly reactive intermediate that readily couples with amines. thermofisher.com

These derivatizations are crucial for integrating the this compound unit into larger molecules, enhancing its utility as a versatile building block. thermofisher.com

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. ub.edu Multicomponent reactions (MCRs) are a related class of reactions where three or more starting materials combine in one pot to form a single product. researchgate.net These reactions are highly valued for their efficiency and atom economy.

While this compound is not typically a starting material for the initial construction of the furan ring in MCRs, its functional handles make it an excellent substrate for participating in planned cascade sequences. For example, a synthetic strategy could involve a palladium-catalyzed cascade that begins with a cross-coupling reaction at the iodo position, followed by an intramolecular cyclization involving a derivative of the carboxylic acid group. nih.gov The development of Michael-Heck methodologies for synthesizing polyalkyl furans provides a template for how a functionalized furan could be engaged in such processes. escholarship.org

The strategic placement of the iodo and carboxyl groups allows for the design of novel cascade reactions. A reaction could be initiated at one site, which then triggers a subsequent transformation at the other site, leading to a rapid increase in molecular complexity. For instance, a coupling reaction at the 5-position could introduce a group that, under the same reaction conditions, cyclizes onto a derivative of the 2-carboxylic acid. The ability to participate in such elegant and powerful transformations underscores the synthetic value of this compound. ub.edunih.gov

Synthesis of Furan Fatty Acids and Derivatives